BenchChemオンラインストアへようこそ!

Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate

Synthetic Methodology SNAr Reaction Azetidine Functionalization

Replace multiple building blocks with this single, dual‑functional azetidine. The 4‑nitrophenoxy group enables chemoselective reduction to an aniline warhead for targeted covalent inhibitor design, while the orthogonal N‑Boc protection simplifies multi‑step sequences. With ≥98% purity and consistent batch quality, it is ready for direct use in HTS campaigns without additional purification. The conformationally rigid azetidine core offers superior target selectivity over flexible piperidine/pyrrolidine linkers, and its Rule‑of‑Three compliant profile (MW 294.3, clogP ≈1.8) makes it an ideal fragment for hit elaboration. Procure this single intermediate to accelerate SAR studies by 2–3 synthetic steps and reduce inventory complexity.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
Cat. No. B8148428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-8-12(9-15)20-11-6-4-10(5-7-11)16(18)19/h4-7,12H,8-9H2,1-3H3
InChIKeyNDUZQXBYBMSROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(4-Nitrophenoxy)azetidine-1-carboxylate: A Differentiated Azetidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate (CAS 319451-51-9) is a functionalized azetidine derivative featuring an N-Boc protecting group and a 4-nitrophenoxy substituent at the 3-position. This compound belongs to the azetidine class—saturated four-membered nitrogen heterocycles—and is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis [1]. The presence of the electron-withdrawing 4-nitrophenoxy group confers distinct reactivity, enabling downstream transformations such as nitro reduction or nucleophilic aromatic substitution that are not accessible to non-nitrated analogs . The N-Boc group provides orthogonal protection, allowing selective deprotection under acidic conditions without affecting the nitro moiety.

Why Generic Azetidine Substitution Fails: Procuring Tert-Butyl 3-(4-Nitrophenoxy)azetidine-1-carboxylate Over Analogs


Substituting this compound with a structurally similar azetidine—such as a 3-phenoxy, 3-(4-methoxyphenoxy), or 3-hydroxy variant—introduces substantial differences in synthetic utility and biological target engagement. The 4-nitro group is a critical functional handle for chemoselective reduction to the corresponding aniline, a transformation that non-nitrated analogs cannot undergo . Conversely, compounds lacking the Boc group sacrifice orthogonal protection, complicating multi-step synthetic sequences. Even minor changes, such as replacing the 4-nitrophenoxy with a 4-aminophenoxy group, can alter hydrogen-bonding patterns and electronic properties, leading to divergent biological activity profiles [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in synthesis, purity, and target modulation.

Quantitative Differentiation Guide: Tert-Butyl 3-(4-Nitrophenoxy)azetidine-1-carboxylate vs. Closest Analogs


SNAr Synthetic Efficiency: Higher Isolated Yield vs. Alternative Electrophiles

The synthesis of tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate via SNAr reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 1-fluoro-4-nitrobenzene proceeds with a reported yield of 61–78% under mild conditions . This yield range is significantly higher than analogous reactions using less activated electrophiles, such as 1-chloro-4-nitrobenzene (typical yields <50% under comparable conditions) or non-nitrated phenyl halides which require forcing conditions and often give poor conversion. The 4-nitro group activates the aryl fluoride toward nucleophilic attack, enabling efficient C–O bond formation without competitive azetidine ring-opening.

Synthetic Methodology SNAr Reaction Azetidine Functionalization

Commercially Available Purity: 98% Baseline with Batch-to-Batch Consistency

Multiple independent suppliers list tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate at a minimum purity of 98% . In contrast, the closely related 3-(4-nitrophenoxy)azetidine (Boc-deprotected analog) is typically supplied at 95% purity . The 3-percentage-point purity differential is meaningful for medicinal chemistry applications where impurities can confound biological assay results. The Boc-protected form also exhibits superior long-term storage stability compared to the free amine, which is prone to oxidation and hygroscopic degradation.

Quality Control Compound Purity Procurement Specification

Dual Functional Handle: Orthogonal Deprotection Enables Divergent Synthesis Not Possible with Non-Boc Analogs

The N-Boc group of the target compound can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to generate the free azetidine amine while leaving the 4-nitrophenoxy ether intact . This orthogonal deprotection profile is not available with N-benzyl or N-acetyl protected analogs, which require harsher or less selective deprotection conditions. The nitro group can subsequently be reduced (e.g., H₂/Pd-C or Fe/NH₄Cl) to yield the 4-aminophenoxy derivative, providing access to a library of compounds from a single common intermediate. Competing building blocks such as tert-butyl 3-(4-aminophenoxy)azetidine-1-carboxylate preclude the divergent strategy because the aniline is already present, limiting the scope of subsequent functionalization.

Orthogonal Protection Divergent Synthesis Medicinal Chemistry

Molecular Weight and Lipophilicity Optimization: Favorable Physicochemical Profile vs. Biaryl Ethers

The target compound has a molecular weight of 294.3 g/mol and a clogP of approximately 1.8, placing it within favorable drug-like property space (MW < 350, clogP < 3) . By contrast, common biaryl ether alternatives used for similar spatial occupation often exceed 350 g/mol and clogP > 3.5, which is associated with higher attrition rates in drug development due to poor solubility and metabolic instability. The azetidine core contributes to lower lipophilicity compared to pyrrolidine or piperidine analogs with identical substituents, while still providing the conformational restriction beneficial for target binding.

Physicochemical Properties Drug-likeness Lead Optimization

Optimal Use Cases for Tert-Butyl 3-(4-Nitrophenoxy)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


Divergent Library Synthesis for SAR Exploration

The compound serves as a single, versatile intermediate for generating a focused library of 3-substituted azetidines. Orthogonal deprotection of the Boc group followed by nitro reduction yields the 3-(4-aminophenoxy)azetidine scaffold, which can be further acylated, sulfonylated, or alkylated. This divergent strategy, enabled by the compound's dual functional handles (see Evidence Item 3), reduces the number of building blocks required and accelerates structure–activity relationship (SAR) studies. Procurement of this single compound replaces at least two separate building blocks, simplifying inventory management and reducing synthesis time by an estimated 2–3 synthetic steps per analog .

High-Throughput Screening (HTS) Plate Preparation

With a commercially guaranteed purity of 98% and consistent batch-to-batch quality (see Evidence Item 2), this compound is suitable for direct use in HTS campaigns without additional purification. The 3-percentage-point purity advantage over the deprotected analog minimizes the risk of false positives or negatives due to impurities. The azetidine core's favorable physicochemical profile (MW 294.3, clogP ≈1.8; see Evidence Item 4) also reduces the likelihood of aggregation-based assay interference, a common concern with more lipophilic building blocks .

Targeted Covalent Inhibitor Design

The 4-nitrophenoxy group can serve as a masked aniline warhead. Upon intracellular reduction, the nitro group is converted to a reactive amine that can be further derivatized with electrophilic warheads (e.g., acrylamides, chloroacetamides) for targeted covalent inhibition. The azetidine core provides conformational rigidity that may enhance binding selectivity relative to more flexible piperidine or pyrrolidine linkers. The efficient SNAr synthesis (see Evidence Item 1) ensures cost-effective access to gram quantities needed for initial covalent inhibitor screening .

Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (294.3 g/mol) and moderate lipophilicity (clogP ≈1.8) place it within the Rule-of-Three guidelines for fragment libraries (MW < 300, clogP ≤ 3). Its balanced physicochemical profile, combined with the synthetic tractability of both the Boc and nitro groups, makes it an ideal fragment for hit elaboration. Unlike heavier biaryl ether fragments, this azetidine scaffold leaves ample room for growth vectors while maintaining ligand efficiency, as demonstrated by its class-leading MW and clogP values relative to comparable biaryl ether building blocks (see Evidence Item 4) .

Quote Request

Request a Quote for Tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.